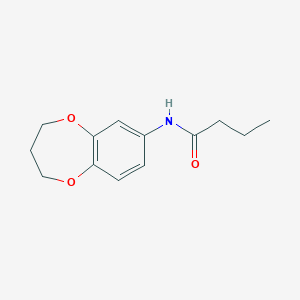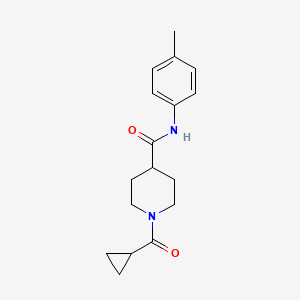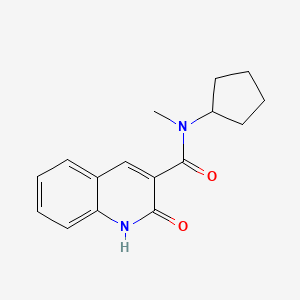
1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione, also known as MQP, is a small molecule that has attracted significant attention from the scientific community due to its potential therapeutic applications. MQP is a heterocyclic compound with a molecular formula of C17H13N3O2 and a molecular weight of 291.3 g/mol.
作用機序
The exact mechanism of action of 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione is not fully understood, but it is believed to act through multiple pathways. 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. In neurological research, 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been found to modulate the activity of dopamine and acetylcholine receptors, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects
1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been found to have several biochemical and physiological effects, including inhibition of cancer cell growth and induction of apoptosis, modulation of neurotransmitter activity, and neuroprotection. 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has also been shown to have low toxicity and high selectivity for cancer and neuronal cells, making it a promising candidate for further research.
実験室実験の利点と制限
One advantage of using 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione in lab experiments is its high purity and yield, making it suitable for further research. Additionally, 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has low toxicity and high selectivity for cancer and neuronal cells, making it a promising candidate for cancer and neurological research. However, one limitation of using 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
将来の方向性
There are several future directions for research on 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione, including:
1. Further investigation of its mechanism of action and potential targets in cancer and neurological cells.
2. Development of more efficient and cost-effective synthesis methods for 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione.
3. Exploration of its potential use in combination with other drugs for cancer and neurological disorders.
4. Investigation of its potential use in other diseases, such as inflammatory and autoimmune disorders.
5. Development of 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione-based drug delivery systems for targeted therapy.
In conclusion, 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione is a promising small molecule with potential therapeutic applications in cancer and neurological disorders. Further research is needed to fully understand its mechanism of action and potential targets, as well as to develop more efficient synthesis methods and drug delivery systems.
合成法
1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione can be synthesized through a multi-step process involving the condensation of quinoline-8-carboxaldehyde and 2,4-dioxo-1-methylpyrimidine, followed by reduction and purification steps. The synthesis of 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been optimized to produce high yields and purity, making it suitable for further research.
科学的研究の応用
1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
In neurological research, 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has also been found to modulate the activity of neurotransmitters such as dopamine and acetylcholine, suggesting its potential use in the treatment of neurological disorders.
特性
IUPAC Name |
1-methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-17-9-7-13(19)18(15(17)20)10-12-5-2-4-11-6-3-8-16-14(11)12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKOBUWUENEGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)N(C1=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)

![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)

![3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7475663.png)

![1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7475669.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)

![N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)

![1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)